2-((2,4-Dimethylphenyl)thio)aniline (CAS 1019453-85-0) is a highly specialized bis-aryl thioether building block, primarily utilized as the pivotal advanced intermediate in the synthesis of the atypical antidepressant vortioxetine. As a stable, off-white crystalline solid, it features a precisely positioned ortho-thioether linkage and a primary amine, making it an ideal precursor for direct piperazine ring formation. From a procurement perspective, sourcing this pre-formed intermediate allows chemical manufacturers to bypass the handling of volatile, malodorous thiophenol raw materials and eliminates the need for early-stage heavy-metal catalytic coupling. Its high solubility in standard organic solvents and predictable reactivity profile make it a preferred choice for scaling up bis-aryl thioether amine production with stringent purity requirements[1].
Attempting to substitute 2-((2,4-Dimethylphenyl)thio)aniline with its earlier-stage precursors, such as 2,4-dimethylthiophenol and o-bromonitrobenzene, introduces severe process liabilities. Upstream synthesis requires complex, palladium-catalyzed cross-coupling reactions that rely on expensive phosphine ligands and strict inert atmospheres, ultimately leaving heavy-metal residues that must be rigorously purged to meet ICH guidelines [1]. Furthermore, the use of generic thiophenols involves handling highly volatile, foul-smelling liquids that demand specialized environmental controls and VOC abatement systems[2]. By procuring the exact 1019453-85-0 intermediate, manufacturers guarantee the correct regiochemistry and oxidation state, ensuring a direct, heavy-metal-free pathway to the final piperazine derivative while drastically reducing facility EHS overhead.
Direct synthesis of the bis-aryl thioether core from basic starting materials typically requires palladium catalysts and phosphine ligands, which are costly and leave residual metals. By starting with 2-((2,4-Dimethylphenyl)thio)aniline, the subsequent cyclization to form the piperazine ring can be achieved without any precious metals, relying instead on straightforward condensation reactions [1].
| Evidence Dimension | Heavy Metal Catalyst Requirement and Overall Yield |
| Target Compound Data | 0 ppm Pd required; intermediate condensation yield up to 95.5% |
| Comparator Or Baseline | Direct dibromobenzene + thiophenol route requires Pd/phosphine catalysts; overall yield ~61% |
| Quantified Difference | Eliminates Pd catalyst costs and heavy-metal remediation while improving intermediate yield by >30% |
| Conditions | Industrial-scale synthesis of bis-aryl thioether piperazines |
Procuring this advanced intermediate allows manufacturers to bypass expensive, strictly regulated heavy-metal catalysis steps, simplifying ICH compliance.
Handling early-stage sulfur-containing precursors poses significant environmental and safety challenges due to their volatility and strong odors. 2-((2,4-Dimethylphenyl)thio)aniline is a stable, crystalline solid that avoids these issues entirely, allowing for standard solid-handling protocols without the need for specialized VOC abatement infrastructure [1].
| Evidence Dimension | Volatile Organic Compound (VOC) Handling |
| Target Compound Data | Stable solid (white/off-white powder); negligible volatile sulfur emissions |
| Comparator Or Baseline | Upstream synthesis using 2,4-dimethylthiophenol involves highly volatile, foul-smelling liquids and low-boiling extraction solvents |
| Quantified Difference | 100% reduction in thiophenol-based VOC handling and associated environmental control overhead at the final assembly site |
| Conditions | Standard facility material handling and storage |
Selecting the pre-formed thioether aniline drastically simplifies facility EHS (Environmental, Health, and Safety) compliance and reduces infrastructure costs.
The primary amine of 1019453-85-0 is highly reactive toward cyclization reagents. When condensed with 2,6-dicarbonylmorpholine, it forms the dioxopiperazine intermediate with exceptional efficiency, outperforming older methods that use halogenated alkylamines [1].
| Evidence Dimension | Downstream HPLC Purity and Conversion Efficiency |
| Target Compound Data | 95.5% yield and 94.6% HPLC purity of the dioxopiperazine intermediate |
| Comparator Or Baseline | Traditional bis(2-chloroethyl)amine routes often yield 53.8% - 70% due to competing side reactions |
| Quantified Difference | 25-40% higher yield when paired with optimized, non-halogenated cyclization protocols |
| Conditions | Condensation at 150 °C for 3 hours followed by aqueous extraction |
Demonstrates that this specific aniline provides highly reproducible, high-yield conversion, directly improving the cost-efficiency of the final API production.
2-((2,4-Dimethylphenyl)thio)aniline is the optimal penultimate precursor for the industrial synthesis of vortioxetine. Its use allows manufacturers to directly construct the piperazine ring via condensation, completely bypassing the need for heavy-metal catalysts and avoiding the stringent heavy-metal remediation required for final API release [1].
In medicinal chemistry programs targeting serotonin modulators, this compound serves as a highly reliable building block. The stable thioether linkage and reactive aniline moiety allow for the rapid generation of diverse heterocyclic libraries without the handling complications associated with volatile thiophenols [2].
Process chemistry laboratories focused on green chemistry can utilize this intermediate to develop and optimize catalyst-free cyclization routes (e.g., using iminodiacetic acid derivatives), improving overall atom economy and reducing the environmental footprint of diaryl sulfide synthesis [1].